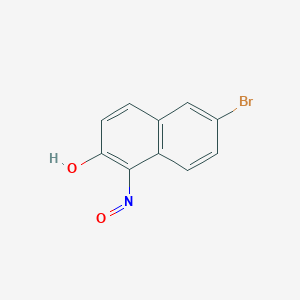
2-((4-Chloro-6-methylpyrimidin-2-yl)thio)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-((4-Chloro-6-methylpyrimidin-2-yl)thio)acetonitrile is a chemical compound with the molecular formula C7H6ClN3S and a molecular weight of 199.66 g/mol . It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chloro-6-methylpyrimidin-2-yl)thio)acetonitrile typically involves the reaction of 4-chloro-6-methylpyrimidine-2-thiol with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher productivity and consistency in product quality .
化学反応の分析
Types of Reactions
2-((4-Chloro-6-methylpyrimidin-2-yl)thio)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation: It can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine, ethylamine) and thiols (e.g., thiophenol).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups, such as amines or thiols.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include reduced derivatives, such as amines.
科学的研究の応用
2-((4-Chloro-6-methylpyrimidin-2-yl)thio)acetonitrile has several scientific research applications:
作用機序
The mechanism of action of 2-((4-Chloro-6-methylpyrimidin-2-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites, leading to the disruption of essential biological processes . For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: This compound is structurally similar but lacks the thioacetonitrile group. It is known for its use as a
特性
CAS番号 |
56605-40-4 |
|---|---|
分子式 |
C7H6ClN3S |
分子量 |
199.66 g/mol |
IUPAC名 |
2-(4-chloro-6-methylpyrimidin-2-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C7H6ClN3S/c1-5-4-6(8)11-7(10-5)12-3-2-9/h4H,3H2,1H3 |
InChIキー |
YLYYDYAXKKTQNV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)SCC#N)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-Aminobenzo[d]thiazol-6-yl)imidazolidine-2,4-dione](/img/structure/B8736842.png)






![N-(2-methylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B8736919.png)
![2-[(4-methoxyphenyl)methyl]-1H-imidazole-5-carbonitrile](/img/structure/B8736924.png)
![6-(2-Bromoethyl)-3,7-dimethyl-5H-thiazolo[3,2-A]pyrimidin-5-one monohydrobromide](/img/structure/B8736930.png)



